5-Chloro-1-methyl-1H-indole-2-carbaldehyde
Overview
Description
5-Chloro-1-methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by a chlorine atom at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 2nd position of the indole ring
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These pathways and their downstream effects contribute to the compound’s therapeutic potential.
Pharmacokinetics
Indole derivatives are generally known for their high gi absorption and ability to permeate the blood-brain barrier . These properties significantly impact the bioavailability of the compound.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
The synthesis and activity of indole derivatives can be influenced by various factors, including reaction conditions
Biochemical Analysis
Biochemical Properties
5-Chloro-1-methyl-1H-indole-2-carbaldehyde, like other indole derivatives, is expected to interact with various enzymes, proteins, and other biomolecules Specific interactions of this compound have not been reported in the literature
Cellular Effects
Indole derivatives, including this compound, have been reported to exhibit various biologically vital properties . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound remain to be investigated.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-indole-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 5-chloroindole.
Methylation: The 1st position of the indole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formylation: The 2nd position is then formylated using a Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Chloro-1-methyl-1H-indole-2-carboxylic acid.
Reduction: 5-Chloro-1-methyl-1H-indole-2-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-methyl-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Chloro-1H-indole-2-carbaldehyde: Lacks the methyl group at the 1st position.
1-Methyl-1H-indole-2-carbaldehyde: Lacks the chlorine atom at the 5th position.
5-Bromo-1-methyl-1H-indole-2-carbaldehyde: Has a bromine atom instead of chlorine at the 5th position.
Uniqueness: 5-Chloro-1-methyl-1H-indole-2-carbaldehyde is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-1-methylindole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRITPGIZRMKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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